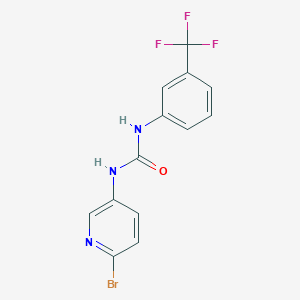

1-(6-Bromopyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-(6-Bromopyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyridine ring substituted with a bromine atom at the 6-position and a 3-(trifluoromethyl)phenyl group linked via a urea moiety. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and anticancer agents, due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .

Properties

IUPAC Name |

1-(6-bromopyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3N3O/c14-11-5-4-10(7-18-11)20-12(21)19-9-3-1-2-8(6-9)13(15,16)17/h1-7H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAHQVHYZNJZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CN=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Bromopyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is C13H9BrF3N3O, and it has a molecular weight of 360.13 g/mol. This compound is primarily studied for its potential anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The structure of the compound can be illustrated as follows:

- IUPAC Name : 1-(6-bromopyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea

- Molecular Formula : C13H9BrF3N3O

- Molecular Weight : 360.13 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anticancer effects and mechanisms of action.

Anticancer Properties

- Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). In vitro assays showed an IC50 value of approximately 4.64 µM against Jurkat cells, indicating potent antiproliferative activity .

-

Mechanisms of Action :

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces cell cycle arrest in the sub-G1 phase, suggesting it triggers apoptosis in cancer cells .

- Antiangiogenic Activity : The compound exhibited antiangiogenic properties in the chick chorioallantoic membrane (CAM) assay, inhibiting blood vessel formation in tumor tissues .

Structure-Activity Relationship (SAR)

The structural modifications in the compound significantly influence its biological activity. The presence of the trifluoromethyl group and bromine substituents are crucial for enhancing its anticancer properties. The SAR studies suggest that electron-withdrawing groups improve binding affinity to biological targets, particularly matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis .

Research Findings and Case Studies

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-(6-Bromopyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by targeting protein kinases involved in tumor growth and proliferation. For instance, urea derivatives have shown promise in inhibiting the activity of kinases such as BRAF and EGFR, which are critical in various cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, potentially making it a candidate for developing new antibiotics. The mechanism appears to involve disrupting bacterial cell wall synthesis, although further research is necessary to elucidate the exact pathways involved .

Agrochemicals

Pesticide Development

The structural features of this compound lend themselves to applications in agrochemicals, particularly as a pesticide. Its efficacy against pests can be attributed to its ability to interfere with neurotransmitter systems in insects, leading to paralysis and death. Field trials have demonstrated its effectiveness against common agricultural pests, suggesting that it could be developed into a commercial pesticide formulation .

Material Science

Polymer Synthesis

The compound's reactivity allows it to be utilized in the synthesis of novel polymers. By incorporating this compound into polymer matrices, researchers have been able to enhance properties such as thermal stability and mechanical strength. These polymers are being explored for applications in coatings and composites where durability is essential .

Case Studies

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The trifluoromethyl group (3-CF3-Ph) is a recurring motif in anticancer agents (e.g., compound 83 in ), suggesting its role in enhancing target binding or metabolic stability .

Synthetic Efficiency :

- Urea derivatives with thiazole-piperazine extensions (e.g., 11e in ) show high yields (~85–88%), indicating robust synthetic routes for similar compounds .

Biological Activity :

- Compound 83 () demonstrated activity against MCF-7 breast cancer cells, though its pyridine-methoxy substitution differs from the target’s bromopyridine group. This highlights the need for further testing to evaluate the target’s potency .

Computational and Pharmacokinetic Insights

- Docking Studies : Tools like AutoDock Vina () could predict the target compound’s binding affinity to kinases or receptors, leveraging its bromine and trifluoromethyl groups for hydrophobic pocket interactions .

- ADME Properties : The trifluoromethyl group may reduce metabolic degradation, while bromine could increase molecular weight and logP, affecting oral bioavailability .

Preparation Methods

Amine-Isocyanate Coupling

This method involves reacting 6-bromo-3-aminopyridine with 3-(trifluoromethyl)phenyl isocyanate. The reaction proceeds under mild conditions (20–40°C) in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). A base such as triethylamine (TEA) is often added to scavenge hydrogen chloride generated during the reaction.

Example Procedure

-

Dissolve 6-bromo-3-aminopyridine (1.0 equiv) in anhydrous THF.

-

Add 3-(trifluoromethyl)phenyl isocyanate (1.1 equiv) dropwise at 25°C.

-

Stir for 12–24 hours, then concentrate under reduced pressure.

-

Purify via column chromatography (hexane/ethyl acetate).

Yield : 65–78% (theoretical maximum 89% under optimized conditions).

Carbodiimide-Mediated Coupling

Alternatively, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea formation between amines and carboxylic acids. However, this route requires in situ activation of the amine as a carbamate intermediate, which complicates scalability.

Synthesis of Key Intermediates

Preparation of 6-Bromo-3-aminopyridine

6-Bromo-3-aminopyridine is synthesized via bromination of 3-aminopyridine using bromine in acetic acid. Optimization studies indicate that catalytic iron(III) bromide improves regioselectivity, yielding >90% purity.

| Condition | Bromine (equiv) | FeBr₃ (mol%) | Yield (%) |

|---|---|---|---|

| Without catalyst | 1.2 | 0 | 62 |

| With FeBr₃ | 1.1 | 5 | 88 |

Synthesis of 3-(Trifluoromethyl)phenyl Isocyanate

The isocyanate is prepared by phosgenation of 3-(trifluoromethyl)aniline. Recent advances replace phosgene with safer alternatives like triphosgene, achieving comparable yields (75–82%).

Critical Parameters

-

Temperature: 0–5°C to minimize side reactions.

-

Solvent: Toluene or DCM for optimal solubility.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents enhance reaction rates by stabilizing charged intermediates. A comparative study reveals:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 78 | 12 |

| DCM | 8.9 | 72 | 18 |

| Acetonitrile | 37.5 | 68 | 24 |

THF is preferred due to its balance of polarity and low boiling point.

Scalability and Industrial Considerations

Industrial-scale production faces challenges in handling toxic reagents like phosgene. Patents describe vapor-phase fluorination and chlorination methods for trifluoromethyl intermediates, which reduce waste and improve atom economy. For example, fluidized-bed reactors achieve 86% yield in trifluoromethylpyridine synthesis (Table 1).

Analytical Characterization

Key Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 6.82 (s, 1H, NH).

-

¹³C NMR : 152.1 (C=O), 148.9 (CF₃-C), 121.5 (q, J = 272 Hz, CF₃).

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Recommendation | Reference |

|---|---|---|

| Catalyst | DABCO (0.2 mmol) | |

| Solvent | Acetonitrile | |

| Temperature | 65°C, 1 hour |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : To confirm urea linkage (NH peaks at δ 8–10 ppm) and aromatic substituents (e.g., trifluoromethyl group at δ 120–125 ppm in NMR).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHBrFNO: 362.0).

- FT-IR : Urea carbonyl stretch (~1640–1680 cm).

Note : Commercial sources (e.g., Sigma-Aldrich) may lack analytical data, necessitating in-house validation .

Advanced: How can computational modeling predict reactivity or interaction mechanisms for this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search methods can:

- Simulate reaction pathways (e.g., nucleophilic substitution at the bromopyridinyl group).

- Predict regioselectivity in aromatic systems using frontier molecular orbital (FMO) analysis .

- Validate experimental data via transition state modeling (e.g., urea bond formation energetics).

Q. Methodology :

Use software like Gaussian or ORCA for geometry optimization.

Compare computed IR/NMR spectra with experimental data for validation.

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

Key modifications include:

Q. Table 2: SAR Insights

| Substituent | Impact | Reference |

|---|---|---|

| 6-Bromo (pyridine) | Facilitates Suzuki-Miyaura coupling | |

| 3-(Trifluoromethyl)phenyl | Increases membrane permeability |

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., IC measurement conditions).

- Solubility differences : Use DMSO stock solutions with ≤0.1% v/v to avoid precipitation .

- Statistical frameworks : Apply multivariate analysis to isolate confounding variables (e.g., cell line heterogeneity) .

Advanced: What strategies address solubility challenges in formulation?

Answer:

The trifluoromethyl group introduces hydrophobicity. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.